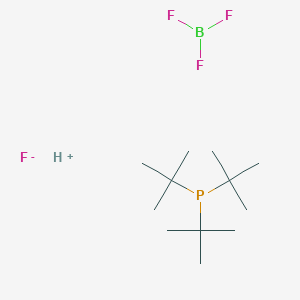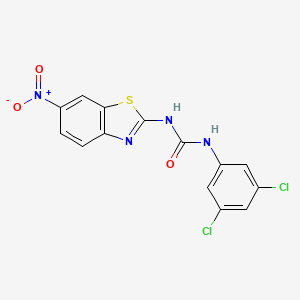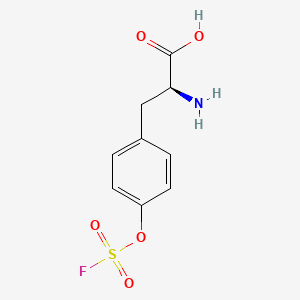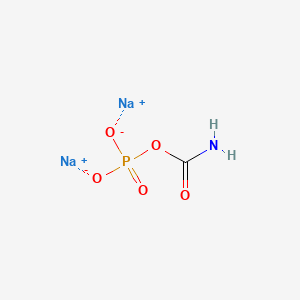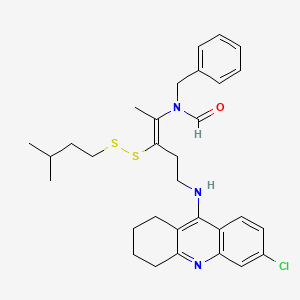
AChE-IN-44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-44 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-44 involves multiple steps, starting with the preparation of the core structure, which is typically a pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivative. The synthetic route includes the following steps:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The pyrrole ring is then subjected to various substitution reactions to introduce the phenyl and allylidene groups.
Hydrazine Carboximidamide Formation: The final step involves the reaction of the substituted pyrrole with hydrazine and carboximidamide under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of this compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: AChE-IN-44 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Scientific Research Applications
AChE-IN-44 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research to understand the role of acetylcholinesterase in neurotransmission and its impact on cognitive functions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease by enhancing cholinergic transmission.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase inhibitors .
Mechanism of Action
AChE-IN-44 exerts its effects by inhibiting the activity of acetylcholinesterase. The mechanism involves binding to the active site of the enzyme, which consists of an esteratic subsite and an anionic subsite. The compound interacts with these sites, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .
Comparison with Similar Compounds
AChE-IN-44 is compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds also inhibit acetylcholinesterase, this compound has unique structural features that may offer advantages in terms of potency and selectivity. Similar compounds include:
Donepezil: A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based inhibitor that provides a longer duration of action.
Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase
This compound’s unique structure and dual inhibitory potential against both acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 (BACE 1) make it a promising candidate for further research and development .
Properties
Molecular Formula |
C31H38ClN3OS2 |
|---|---|
Molecular Weight |
568.2 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-5-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-3-(3-methylbutyldisulfanyl)pent-2-en-2-yl]formamide |
InChI |
InChI=1S/C31H38ClN3OS2/c1-22(2)16-18-37-38-30(23(3)35(21-36)20-24-9-5-4-6-10-24)15-17-33-31-26-11-7-8-12-28(26)34-29-19-25(32)13-14-27(29)31/h4-6,9-10,13-14,19,21-22H,7-8,11-12,15-18,20H2,1-3H3,(H,33,34)/b30-23+ |
InChI Key |
XAOSQKIHEYHOPL-JJKYIXSRSA-N |
Isomeric SMILES |
CC(C)CCSS/C(=C(\C)/N(CC1=CC=CC=C1)C=O)/CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |
Canonical SMILES |
CC(C)CCSSC(=C(C)N(CC1=CC=CC=C1)C=O)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
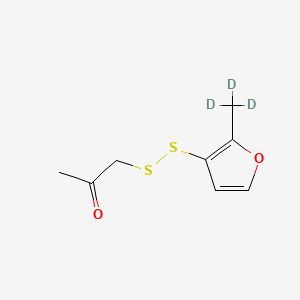

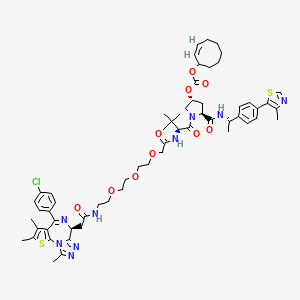
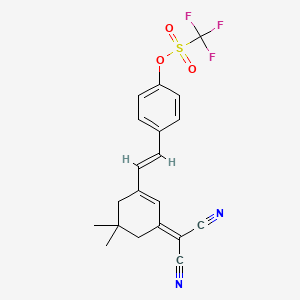
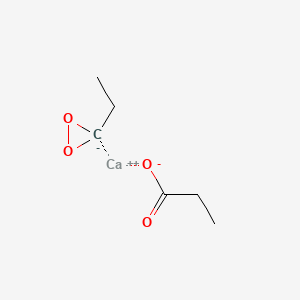
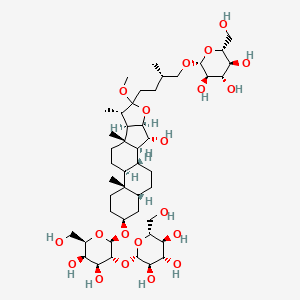
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
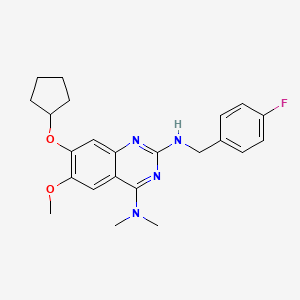
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
